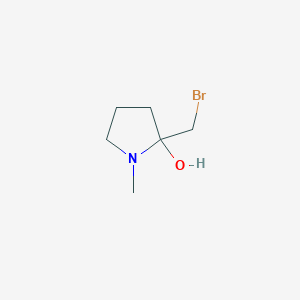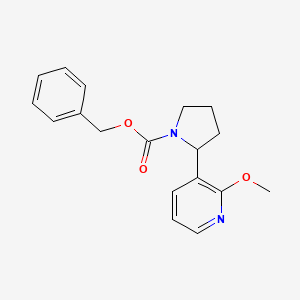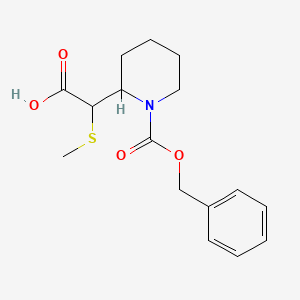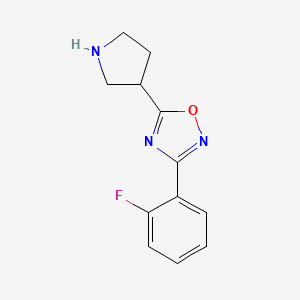
6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves multiple steps, including the introduction of the bromine atom, the methoxy group, and the piperidine ring. Common synthetic routes may involve:
Bromination: Introduction of the bromine atom to the benzaldehyde ring.
Methoxylation: Addition of the methoxy group to the benzaldehyde ring.
Piperidinylation: Attachment of the piperidine ring through an ethoxy linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzoic acid.
Reduction: Formation of 6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The bromine atom, methoxy group, and piperidine ring each contribute to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde: Similar structure but lacks the bromine atom.
6-Bromo-2-methoxybenzaldehyde: Similar structure but lacks the piperidine ring.
2-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde: Similar structure but lacks the bromine and methoxy groups.
Uniqueness
6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the bromine atom, methoxy group, and piperidine ring allows for a wide range of chemical reactions and interactions, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C15H18BrNO4 |
|---|---|
Molecular Weight |
356.21 g/mol |
IUPAC Name |
6-bromo-3-methoxy-2-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C15H18BrNO4/c1-20-13-6-5-12(16)11(9-18)15(13)21-10-14(19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3 |
InChI Key |
ILBNSHTXFBVQQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=O)OCC(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




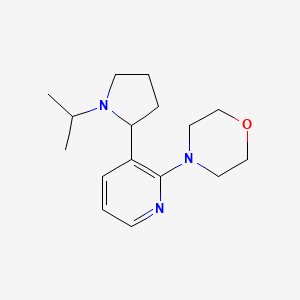
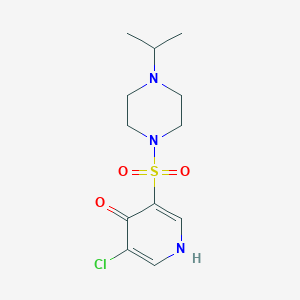
![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one](/img/structure/B11804564.png)


![tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11804568.png)
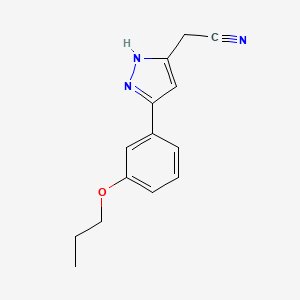
![7-Chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11804581.png)
